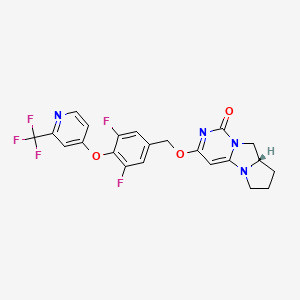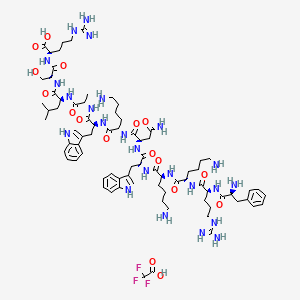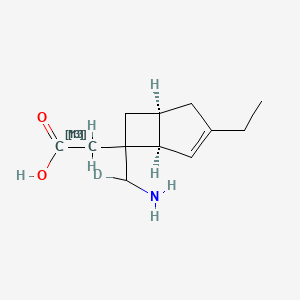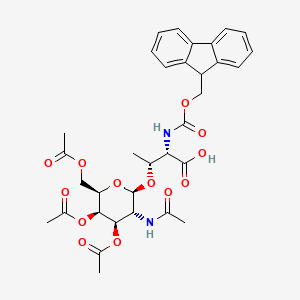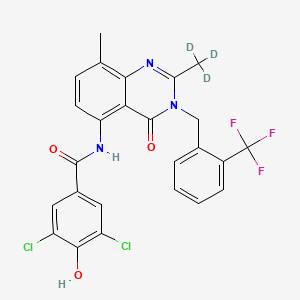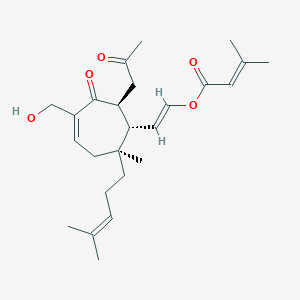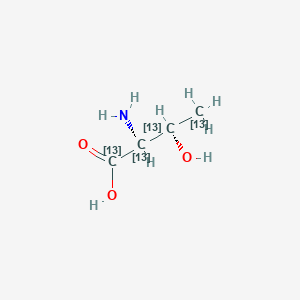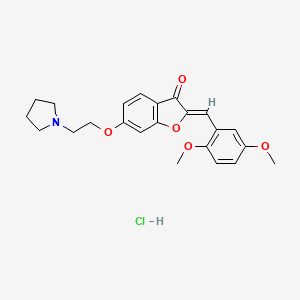
1-Bromoheptane-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoheptane-d7, also known as n-Heptyl bromide-d7, is a deuterium-labeled derivative of 1-Bromoheptane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H8D7Br, and it has a molecular weight of 186.14 g/mol . Deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.
Preparation Methods
1-Bromoheptane-d7 can be synthesized through several methods. One common synthetic route involves the bromination of heptane-d7. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the terminal carbon atom .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods often involve the use of deuterated starting materials and specialized equipment to handle the isotopic labeling process. The purity and isotopic enrichment of the final product are critical factors in industrial production.
Chemical Reactions Analysis
1-Bromoheptane-d7 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E2) to form heptene-d7. Reagents such as potassium tert-butoxide (KOtBu) are commonly used for this purpose.
Oxidation and Reduction Reactions: While less common, this compound can also participate in oxidation and reduction reactions. For example, it can be reduced to heptane-d7 using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Bromoheptane-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Deuterium-labeled compounds like this compound are used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: In pharmaceutical research, deuterium labeling helps in the study of drug metabolism and pharmacokinetics, providing insights into the behavior of drugs in the body.
Mechanism of Action
The mechanism of action of 1-Bromoheptane-d7 is primarily related to its role as a labeled compound in research. The deuterium atoms in this compound provide a unique signature that can be detected using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to track the compound and its derivatives through different chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the reactions being studied .
Comparison with Similar Compounds
1-Bromoheptane-d7 can be compared with other deuterium-labeled alkyl bromides, such as:
1-Bromohexane-d7: Similar in structure but with one less carbon atom, making it slightly less hydrophobic.
1-Bromooctane-d7: Contains one more carbon atom, resulting in increased hydrophobicity and a higher boiling point.
1-Bromopentane-d7: Even shorter chain length, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of deuterium atoms, which provide distinct advantages in tracing and studying chemical and biological processes .
Properties
Molecular Formula |
C7H15Br |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
7-bromo-1,1,1,2,2,3,3-heptadeuterioheptane |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2 |
InChI Key |
LSXKDWGTSHCFPP-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCBr |
Canonical SMILES |
CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)
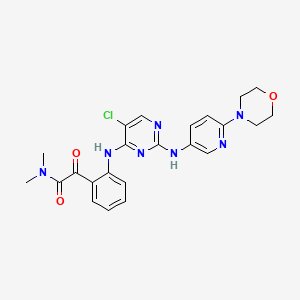
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
